Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate
Overview
Description
Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a formyl group attached to the pyrimidine ring and an ethyl ester group attached to the glycine moiety
Preparation Methods
The synthesis of Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrimidine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The glycine moiety is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
N-Methylation: The final step involves the methylation of the nitrogen atom on the glycine moiety using a methylating agent such as methyl iodide (CH3I) under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions using reagents such as halogens, nitro groups, or alkyl groups.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl N-(5-formylpyrimidin-2-YL)-N-methylglycinate can be compared with other pyrimidine derivatives such as:
Ethyl N-(5-formylpyrimidin-2-YL)-glycinate: Similar structure but lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Ethyl N-(5-carboxypyrimidin-2-YL)-N-methylglycinate: Contains a carboxyl group instead of a formyl group, which may alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5-formylpyrimidin-2-yl)-methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-9(15)6-13(2)10-11-4-8(7-14)5-12-10/h4-5,7H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKHMEKAWKJJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=NC=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589788 | |
Record name | Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-80-1 | |
Record name | N-(5-Formyl-2-pyrimidinyl)-N-methylglycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-(5-formylpyrimidin-2-yl)-N-methylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40589788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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